6-Methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
Description
Properties
Molecular Formula |
C6H6N4O2 |
|---|---|
Molecular Weight |
166.14 g/mol |
IUPAC Name |
6-methoxy-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C6H6N4O2/c1-12-4-2-10-6(7-3-8-10)9-5(4)11/h2-3H,1H3,(H,7,8,9,11) |
InChI Key |
GUJDVQNAFGLTHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN2C(=NC=N2)NC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and eco-friendly method yields the desired compound with good efficiency .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous due to its shorter reaction times and higher yields. Additionally, the scalability of this method makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the triazolopyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
6-Methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antifungal properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Methoxy vs.
- Phenyl vs. Alkyl Groups : Aromatic substituents (e.g., 7-phenyl) improve π-π stacking interactions in drug-receptor binding, while alkyl chains (e.g., 4-propyl) may enhance soil mobility in agrochemicals .
Biological Activity
6-Methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a compound belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an anticancer agent and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C6H6N4O. Its structure includes a methoxy group and a triazole-pyrimidine framework that contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. For example:
- Compound H12 , a derivative of [1,2,4]triazolo[1,5-a]pyrimidine, showed significant antiproliferative activity against various cancer cell lines including MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) with IC50 values of 9.47 μM, 9.58 μM, and 13.1 μM respectively. This compound also inhibited the ERK signaling pathway and induced apoptosis in cancer cells by regulating cell cycle-related proteins and promoting G2/M phase arrest .
- Compound 6i demonstrated potent antiproliferative effects against MGC-803 with an IC50 value of 0.96 μM. Mechanistic studies revealed that it induced apoptosis through both intrinsic and extrinsic pathways by increasing reactive oxygen species (ROS) levels and modulating pro-apoptotic and anti-apoptotic proteins .
The biological activity of triazolo-pyrimidines can be attributed to several mechanisms:
- Inhibition of Tubulin Polymerization : Some derivatives act as tubulin polymerization inhibitors which disrupt microtubule dynamics essential for cancer cell division .
- Regulation of Signaling Pathways : Compounds like H12 inhibit key signaling pathways (e.g., ERK pathway) that are often upregulated in cancers .
- Induction of Apoptosis : Many derivatives induce apoptosis by activating mitochondrial pathways or death receptor-mediated pathways .
Summary of Biological Activities
The following table summarizes the biological activities reported for various derivatives of triazolo-pyrimidines:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| H12 | MGC-803 | 9.47 | Inhibits ERK pathway; induces apoptosis |
| H12 | HCT-116 | 9.58 | Inhibits ERK pathway; induces apoptosis |
| H12 | MCF-7 | 13.1 | Inhibits ERK pathway; induces apoptosis |
| 6i | MGC-803 | 0.96 | Induces apoptosis via ROS |
Case Studies
Several studies have been conducted to evaluate the biological activity of triazolo-pyrimidine derivatives:
- Study on Compound H12 : This study demonstrated that H12 not only inhibited cell growth but also affected the colony formation ability of cancer cells. The compound's ability to induce apoptosis was linked to its influence on the ERK signaling pathway .
- Research on Compound 6i : This research highlighted the compound's dual mechanism in inducing apoptosis through mitochondrial pathways and death receptor pathways while showing good safety profiles in vivo .
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for 6-Methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one?
- Methodological Answer : The synthesis typically involves condensation reactions between β-enamino diketones and 3-amino-1,2,4-triazoles under reflux conditions. Transition metal-free nucleophilic C–H functionalization has been employed to introduce substituents at specific positions (e.g., C-5 and C-7). For regioselective synthesis, β-enamino diketones react with amino triazoles to yield 6-substituted derivatives in high yields (up to 95%) . Alternative protocols include microwave-assisted cyclization for improved reaction efficiency .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR are essential for confirming substitution patterns and ring connectivity. 2D NMR (e.g., COSY, HSQC) resolves ambiguities in overlapping signals.
- X-ray Diffraction (XRD) : Single-crystal XRD provides definitive structural elucidation, including bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding in oxime derivatives) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular formula and fragmentation patterns .
Q. What biological activities are associated with triazolopyrimidine derivatives?
- Methodological Answer : Triazolopyrimidines are investigated as enzyme inhibitors (e.g., γ-secretase modulators), anticancer agents, and antimicrobial compounds. Biological activity is often assessed via:
- In vitro assays : Enzyme inhibition kinetics (IC50 determination) and cytotoxicity profiling (MTT assays) .
- Structure-Activity Relationship (SAR) : Modifications at the C-5 or C-7 positions (e.g., methoxy, hydrazinyl groups) significantly alter potency and selectivity .
Advanced Research Questions
Q. How does regioselectivity in triazolopyrimidine synthesis impact downstream applications?
- Methodological Answer : Regioselectivity is controlled by steric and electronic factors. For example, β-enamino diketones react with amino triazoles to favor 6-substituted products, which are critical for optimizing pharmacological properties. Computational modeling (DFT) predicts reaction pathways and substituent effects, guiding experimental design . Conflicting data on reaction outcomes (e.g., solvent-dependent regioselectivity) require systematic screening of conditions (temperature, solvent polarity) .
Q. What strategies resolve contradictions in reported biological activity data for triazolopyrimidines?
- Methodological Answer : Discrepancies often arise from assay variability or impurities. Robust solutions include:
- Purity Validation : HPLC-UV/HRMS to confirm compound integrity (>95% purity) .
- Standardized Assays : Cross-laboratory validation using common protocols (e.g., standardized enzyme inhibition assays).
- Meta-Analysis : Aggregating data from multiple studies to identify trends (e.g., hydrazinyl groups correlating with antiviral activity) .
Q. How do crystallographic studies inform the design of triazolopyrimidine-based drugs?
- Methodological Answer : Crystal structures reveal:
- Conformational Flexibility : Substituents like methoxy groups influence ring puckering and hydrogen-bonding networks .
- Binding Interactions : Co-crystallization with target proteins (e.g., γ-secretase) identifies key pharmacophoric features. For example, the 6-methoxy group enhances hydrophobic interactions in enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
